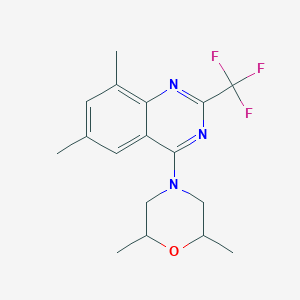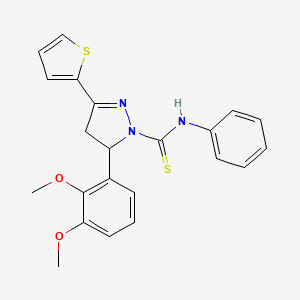![molecular formula C16H11ClN6O2 B4105881 5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4105881.png)
5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their diverse pharmacological activities.
Scientific Research Applications
5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to exhibit various biological activities. It has been reported to possess anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use as an anti-inflammatory and analgesic agent. The compound has also been investigated for its ability to inhibit the growth of certain viruses.
Mechanism of Action
The exact mechanism of action of 5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or receptors involved in the biological processes it affects. For example, it has been proposed that the compound may inhibit the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine can affect various biochemical and physiological processes. For instance, it has been reported to induce apoptosis in cancer cells by activating certain signaling pathways. The compound has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes. Additionally, it has been studied for its potential to reduce inflammation and pain by inhibiting the release of certain inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities. The compound can be used to study various biological processes, including cancer cell growth, microbial growth, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the appropriate concentration and exposure time when conducting experiments with this compound.
Future Directions
There are several future directions that can be explored with 5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One potential direction is to investigate its potential use as a therapeutic agent for certain diseases. For example, the compound may be studied for its potential to treat cancer, infections, and inflammatory disorders. Another future direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the compound may be studied for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-13-7-2-1-6-12(13)14-9-15(22-16(18-14)19-20-21-22)10-4-3-5-11(8-10)23(24)25/h1-9,15H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGCDDROXIPWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-allyl-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105800.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)

![2-butyl-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4105835.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105856.png)
![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)

![4-(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4105872.png)
![3-methoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105875.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)

